REACTION_SMILES
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[CH3:15][OH:16].[N:1](=[N+:2]=[N-:3])[CH2:4][c:5]1[n:6][c:7]([C:11]([CH3:12])([CH3:13])[OH:14])[cH:8][cH:9][cH:10]1.[Pd:17]>>[NH2:1][CH2:4][c:5]1[n:6][c:7]([C:11]([CH3:12])([CH3:13])[OH:14])[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(O)c1cccc(CN=[N+]=[N-])n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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CC(C)(O)c1cccc(CN)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |